Methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate
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Overview
Description
Methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is an organic compound with the molecular formula C12H14O3 It is a derivative of tetrahydronaphthalene, a bicyclic hydrocarbon, and features both a hydroxyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene.
Esterification: The carboxylate ester group is introduced by reacting the hydroxylated intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products
Oxidation: Formation of 5-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate.
Reduction: Formation of 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-methanol.
Substitution: Formation of 5-chloro-1,2,3,4-tetrahydronaphthalene-1-carboxylate.
Scientific Research Applications
Methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound without the hydroxyl and carboxylate ester groups.
5-Methyltetralin: A derivative with a methyl group at the 5-position instead of a hydroxyl group.
Tetralin: Another name for 1,2,3,4-tetrahydronaphthalene.
Uniqueness
Methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h3-4,7,10,13H,2,5-6H2,1H3 |
InChI Key |
LZDYOIDNMIGXLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC2=C1C=CC=C2O |
Origin of Product |
United States |
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